2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Description
2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative featuring a brominated benzodioxole moiety at the 2-position. THIQ scaffolds are recognized as "privileged structures" in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors in the central nervous system (CNS) and antimicrobial pathways . The bromine atom and benzodioxole group in this compound likely influence its lipophilicity, metabolic stability, and binding affinity compared to simpler THIQ analogs.
Properties
CAS No. |
889945-81-7 |
|---|---|
Molecular Formula |
C17H16BrNO2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H16BrNO2/c18-15-8-17-16(20-11-21-17)7-14(15)10-19-6-5-12-3-1-2-4-13(12)9-19/h1-4,7-8H,5-6,9-11H2 |
InChI Key |
JFIGFXACRXMEMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC4=C(C=C3Br)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of Benzodioxole Derivative: The brominated benzodioxole is then reacted with formaldehyde and a secondary amine to form the corresponding benzodioxole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as dehalogenated products.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain cancer cell lines.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Electronic Effects
Key Observations :
- The bromo-benzodioxolyl group enhances steric bulk and electron-withdrawing effects compared to halogen-only or alkyl-substituted analogs.
- Imidazole-containing derivatives (e.g., ) may exhibit distinct hydrogen-bonding interactions in biological systems.
Antifungal Activity
- N-Alkyl THIQs with C11 Chains : Demonstrated potency comparable to clotrimazole by inhibiting ergosterol biosynthesis enzymes (D14-reductase and D8,7-isomerase) .
CNS Activity
- 1MeTIQ: Endogenous neuroprotectant with anti-parkinsonian effects; crosses the blood-brain barrier (BBB) efficiently .
- However, brominated analogs could pose neurotoxic risks, as seen with MPTP derivatives .
- N-Methyl-THIQ (MTIQ) : Acts as a short-acting neuroleptic by antagonizing apomorphine-induced stereotypy . The target compound’s bulkier substituents might reduce dopamine receptor affinity.
Pharmacokinetics and Metabolism
Note: *Predicted based on structural similarity to 1MeTIQ. Bromine may slow metabolism due to steric hindrance.
Biological Activity
2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline (referred to as compound THIQ) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of THIQ is with a molecular weight of 415.25 g/mol. The compound features a tetrahydroisoquinoline core substituted with a bromobenzodioxole moiety, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15BrN4O3 |
| Molecular Weight | 415.25 g/mol |
| InChI Key | BBZKSIJYZGBPNJ-UHFFFAOYSA-N |
Pharmacological Effects
Research indicates that THIQ exhibits various pharmacological effects, primarily through its interaction with neurotransmitter systems and receptors:
- Neurotransmitter Modulation : THIQ has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin. This modulation can influence mood and cognitive functions, suggesting potential applications in treating mood disorders.
- Antioxidant Properties : The compound possesses antioxidant properties that may protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
- Anti-inflammatory Effects : THIQ has demonstrated anti-inflammatory activity in vitro, which may be beneficial in conditions characterized by chronic inflammation.
The biological activity of THIQ is largely attributed to its ability to bind to specific receptors in the central nervous system (CNS). Studies suggest that it acts as a partial agonist at certain G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate neuronal excitability and neurotransmitter release.
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of THIQ in a rodent model of Parkinson's disease. The results indicated that treatment with THIQ significantly reduced dopaminergic neuron loss and improved motor function compared to control groups. The proposed mechanism involved the reduction of oxidative stress markers and enhancement of neurotrophic factors.
Study 2: Antidepressant-like Activity
Another study explored the antidepressant-like effects of THIQ using the forced swim test in mice. The findings revealed that THIQ administration resulted in decreased immobility time, suggesting an antidepressant effect. Further analysis indicated increased serotonin levels in the hippocampus following treatment.
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